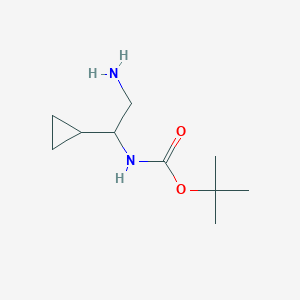
3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile
Overview
Description
3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (AHP) is an organic compound that has been studied for its potential applications in various scientific fields. AHP is an aminonitrile compound and is composed of a pyridine ring with an amino group attached to the nitrogen atom. AHP is an important molecule due to its unique properties and its ability to form stable complexes with other molecules.
Scientific Research Applications
Mass Spectrometry Matrix
3-Aminopicolinic acid (3-APA), structurally related to 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile, has been utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) for the analysis of DNA and proteins. This application highlights its potential in facilitating the ionization of large biomolecules, making it a valuable tool in the field of bioanalytical chemistry. The use of 3-APA has demonstrated efficacy in detecting single-stranded DNA segments and double-stranded DNA, offering insights into its utility in genomic studies and molecular diagnostics (Taranenko et al., 1994).
Metallacrown Complexes
Research into the preparation and characterization of encapsulated-lanthanide 15-metallacrown-5 complexes, involving planar ligands such as picoline hydroxamic acid, suggests the potential of derivatives of this compound in the synthesis of novel metallacrown complexes. These complexes exhibit interesting magnetic behaviors and have implications for magnetic resonance imaging (MRI) contrast agents, contributing to advancements in medical imaging and diagnostics (Stemmler et al., 1999).
Synthetic Chemistry
A synthetic approach to 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization demonstrates the versatility of this compound derivatives in organic synthesis. This methodology provides a novel route for constructing complex molecules, highlighting the compound's role in facilitating innovative synthetic strategies and contributing to the development of new pharmaceuticals and materials (Fukuhara et al., 2018).
Chromatographic Adsorbents
Aminopropyl silica gel, which can be derived from reactions involving similar compounds, has been used for the preparation of selective chromatographic adsorbents. This application underscores the potential of this compound and its derivatives in enhancing chromatographic techniques for the separation and purification of biologically important trace-metal cations, contributing to advancements in analytical chemistry and environmental monitoring (Hill, 1973).
DNA Phosphoramidate Ligation
The use of N-methyl picolinium carbamate protecting groups in phototriggered nonenzymatic DNA phosphoramidate ligation reactions showcases the potential of this compound and its derivatives in nucleic acid chemistry. This application contributes to the development of novel methodologies for DNA modification and ligation, which are crucial for genetic engineering, molecular cloning, and the study of DNA repair mechanisms (Cape et al., 2012).
properties
IUPAC Name |
3-amino-5-(3-hydroxyprop-1-ynyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-5-9-8(11)4-7(6-12-9)2-1-3-13/h4,6,13H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQBWGHEGYWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186884 | |
| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxy-1-propyn-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346447-12-8 | |
| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxy-1-propyn-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxy-1-propyn-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)




![9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1527875.png)


![N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide](/img/structure/B1527880.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate](/img/structure/B1527881.png)
![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)
